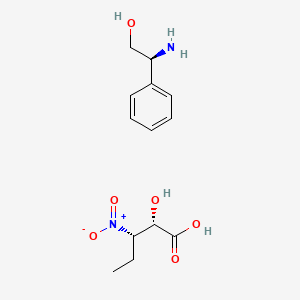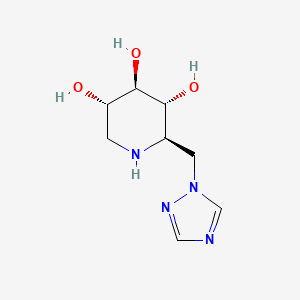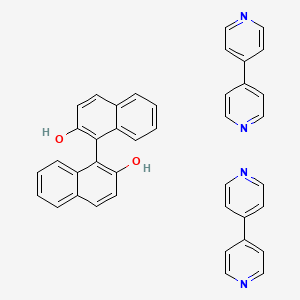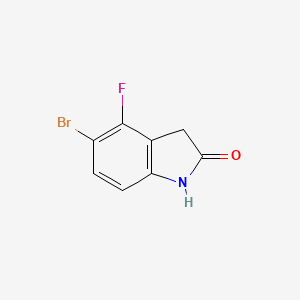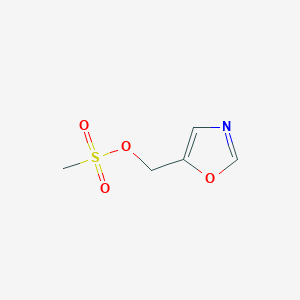
1,3-Oxazol-5-ylmethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazol-5-ylmethyl methanesulfonate is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Oxazole derivatives have gained significant attention due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazol-5-ylmethyl methanesulfonate typically involves the reaction of oxazole derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of oxazol-5-ylmethyl methanesulfonate may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of magnetic nanocatalysts has also been explored to enhance the reaction efficiency and facilitate the separation of the catalyst from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Oxazol-5-ylmethyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction Reactions: The oxazole ring can be reduced to form oxazolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of oxazol-5-ylmethyl derivatives with various functional groups.
Oxidation Reactions: Formation of oxazolone derivatives.
Reduction Reactions: Formation of oxazolidine derivatives.
Scientific Research Applications
Oxazol-5-ylmethyl methanesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of oxazol-5-ylmethyl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group undergoes nucleophilic substitution, leading to the formation of covalent bonds with nucleophiles such as DNA, proteins, and enzymes. This alkylation can result in the inhibition of biological processes, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Oxazol-5-ylmethyl methanesulfonate can be compared with other oxazole derivatives such as:
Oxazolone: Known for its antimicrobial and cytotoxic activities.
Oxazolidine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation
Oxazol-5-ylmethyl methanesulfonate is unique due to its methanesulfonate group, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives.
Properties
Molecular Formula |
C5H7NO4S |
|---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
1,3-oxazol-5-ylmethyl methanesulfonate |
InChI |
InChI=1S/C5H7NO4S/c1-11(7,8)10-3-5-2-6-4-9-5/h2,4H,3H2,1H3 |
InChI Key |
AZUYXXIBKUVUHT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CN=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


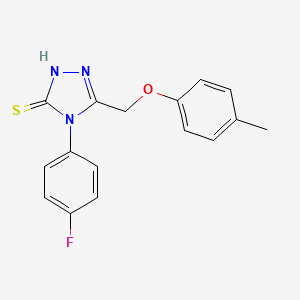
![4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline](/img/structure/B11765446.png)
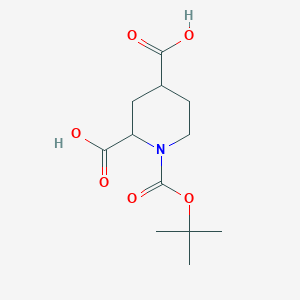
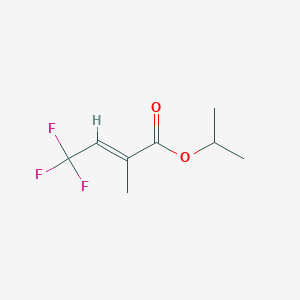
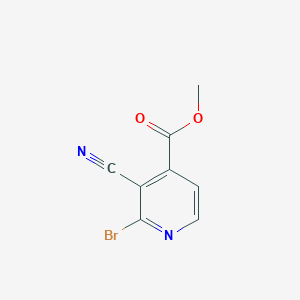
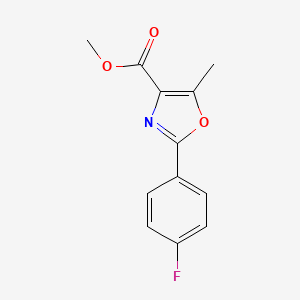
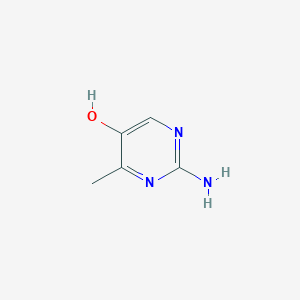

![4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765495.png)
